molecular formula C12H16O4 B11766885 Ethyl 2-(2,6-dimethoxyphenyl)acetate

Ethyl 2-(2,6-dimethoxyphenyl)acetate

Cat. No.: B11766885
M. Wt: 224.25 g/mol
InChI Key: CDNFCKYCSCQDRG-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a 2,6-dimethoxyphenyl group attached to the carbon atom of the ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,6-dimethoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,6-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,6-Dimethoxyphenyl)acetic acid.

    Reduction: 2-(2,6-Dimethoxyphenyl)ethanol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(2,6-dimethoxyphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2,4-dimethoxyphenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    2-(2,6-Dimethoxyphenyl)acetic acid: The corresponding acid form of the ester.

These compounds share similar chemical properties but may differ in their reactivity and applications due to the differences in their functional groups and substitution patterns.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-(2,6-dimethoxyphenyl)acetate

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)8-9-10(14-2)6-5-7-11(9)15-3/h5-7H,4,8H2,1-3H3

InChI Key

CDNFCKYCSCQDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1OC)OC

Origin of Product

United States

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